molecular formula C9H11ClFNO B2629850 2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine CAS No. 1566878-48-5

2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine

Cat. No.: B2629850
CAS No.: 1566878-48-5
M. Wt: 203.64
InChI Key: PPIDSFKRRCDBKV-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of a chloro, methoxy, and fluoro substituent on an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine typically involves the reaction of 4-chloro-3-methoxyphenylboronic acid with a suitable fluorinating agent under controlled conditions. The reaction is often catalyzed by palladium complexes, which facilitate the coupling of the boronic acid with the fluorinating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine is unique due to the combination of chloro, methoxy, and fluoro substituents on an ethanamine backbone

Properties

IUPAC Name

2-(4-chloro-3-methoxyphenyl)-2-fluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIDSFKRRCDBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CN)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566878-48-5
Record name 2-(4-chloro-3-methoxyphenyl)-2-fluoroethan-1-amine
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